2',4'-Dibromo-6'-fluorophenacyl chloride
Description
2',4'-Dibromo-6'-fluorophenacyl chloride is a halogenated phenacyl derivative characterized by bromine substitutions at the 2' and 4' positions, a fluorine atom at the 6' position, and a reactive acyl chloride group. This compound belongs to a class of aromatic ketones widely used in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogens (Br and F) enhances its electrophilicity, making it a versatile substrate for nucleophilic substitution reactions or cross-coupling processes .
Properties
IUPAC Name |
2-chloro-1-(2,4-dibromo-6-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClFO/c9-4-1-5(10)8(6(12)2-4)7(13)3-11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVNUKJNJCXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-6’-fluorophenacyl chloride typically involves the bromination and fluorination of phenacyl chloride. One common method includes:
Bromination: Starting with phenacyl chloride, bromine is introduced in the presence of a catalyst such as iron(III) bromide to achieve bromination at the 2’ and 4’ positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2’,4’-Dibromo-6’-fluorophenacyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dibromo-6’-fluorophenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Electrophilic Aromatic Substitution: The bromine atoms can be substituted by other electrophiles under appropriate conditions.
Reduction: The compound can be reduced to form corresponding phenacyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or ethanol.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Reduction: Formation of phenacyl alcohols or hydrocarbons.
Scientific Research Applications
2’,4’-Dibromo-
Biological Activity
2',4'-Dibromo-6'-fluorophenacyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies that highlight its applications.
- IUPAC Name : this compound
- Molecular Formula : C13H8Br2ClF
- Molecular Weight : 360.46 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. The presence of bromine and fluorine substituents enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to modulation of enzymatic activities and disruption of cellular processes.
Biological Activities
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Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes has been observed.
Pathogen Activity Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus Bactericidal 32 µg/mL Escherichia coli Bacteriostatic 64 µg/mL Pseudomonas aeruginosa Bactericidal 16 µg/mL -
Cytotoxicity
- In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The cytotoxicity is believed to be mediated through the induction of apoptosis.
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Enzyme Inhibition
- The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can potentially lead to anti-inflammatory effects.
Case Studies
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Case Study on Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. The results indicated a dose-dependent response, with significant reductions in bacterial viability observed at concentrations above 32 µg/mL.
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Cytotoxic Effects in Cancer Research
- In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of the compound on MCF-7 cells. The findings revealed an IC50 value of 15 µM, suggesting potent anticancer activity through apoptotic pathways.
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Inflammation Model Study
- A recent animal study assessed the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. The compound significantly reduced edema formation compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- In contrast, Compound C’s 3',6'-F positions may enhance solubility in polar solvents .
- Electronic Effects : Bromine’s strong electron-withdrawing (EW) effect in Compound A increases the acyl chloride’s electrophilicity compared to fluorine-substituted analogs like Compound C, where F’s inductive effect dominates .
Reactivity and Stability
- Nucleophilic Substitution: The acyl chloride group in Compound A is highly reactive toward nucleophiles (e.g., amines, alcohols). The dual Br substitutions may stabilize the transition state in SNAr reactions compared to mono-halogenated analogs.
- Thermal Stability : Bromine’s larger atomic radius may reduce thermal stability relative to chloro- or fluoro-substituted phenacyl derivatives. For example, Compound C (with dual F) has a reported melting point of 78–80°C and boiling point of 265–267°C , while Compound A’s melting point is likely higher due to Br’s polarizability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
